N-(3-fluorophenyl)-2-phenoxyacetamide
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Overview
Description
N-(3-fluorophenyl)-2-phenoxyacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a fluorine atom on the phenyl ring and a phenoxy group attached to the acetamide moiety
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that N-(3-fluorophenyl)-2-phenoxyacetamide may also interact with various biological targets.
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes in cellular processes
Biochemical Pathways
Similar compounds have been found to influence a variety of biological activities, such as antiviral, anti-inflammatory, and anticancer activities . This suggests that this compound may also affect multiple biochemical pathways.
Pharmacokinetics
Related compounds have been found to undergo reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation . These reactions could potentially impact the bioavailability of this compound.
Result of Action
Related compounds have been found to exhibit a broad spectrum of biological activities , suggesting that this compound may also have diverse effects at the molecular and cellular levels.
Action Environment
It is known that environmental factors can significantly impact the action of similar compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-2-phenoxyacetamide typically involves the reaction of 3-fluoroaniline with phenoxyacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3-fluoroaniline+phenoxyacetyl chloride→this compound+HCl
The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-(3-fluorophenyl)-2-phenoxyethylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-fluorophenyl)-2-phenoxyacetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenyl)-2-phenoxyacetamide
- N-(3-chlorophenyl)-2-phenoxyacetamide
- N-(3-fluorophenyl)-2-phenylacetamide
Uniqueness
N-(3-fluorophenyl)-2-phenoxyacetamide is unique due to the specific positioning of the fluorine atom on the phenyl ring and the presence of the phenoxy group. These structural features can significantly influence its chemical reactivity and biological activity compared to similar compounds. For instance, the fluorine atom can enhance metabolic stability and improve binding interactions with biological targets, making it a valuable compound for drug development and other applications.
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO2/c15-11-5-4-6-12(9-11)16-14(17)10-18-13-7-2-1-3-8-13/h1-9H,10H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCNQCNGFQNSAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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